molecular formula C27H50O4 B1358038 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- CAS No. 104802-31-5

2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]-

Cat. No.: B1358038
CAS No.: 104802-31-5
M. Wt: 438.7 g/mol
InChI Key: DQBLJAKEKGPLCT-UHFFFAOYSA-N
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Description

2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- is a complex organic compound with significant applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its oxetane ring, which is a four-membered cyclic ether, and a tetrahydropyranyl group, which is a six-membered ring containing an oxygen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- typically involves multiple steps. One common method includes the protection of alcohols using tetrahydropyranyl (THP) groups. The alcohol reacts with 3,4-dihydropyran in the presence of an acid catalyst like p-toluenesulfonic acid in dichloromethane at ambient temperature . This forms the THP ether, which is resilient to various reactions and can be deprotected later by acid-catalyzed hydrolysis .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- undergoes several types of chemical reactions, including:

    Oxidation: The oxetane ring can be oxidized under specific conditions.

    Reduction: Reduction reactions can modify the functional groups attached to the oxetane ring.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often involving specific temperatures, solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of oxetanone derivatives, while reduction can yield alcohols or other reduced forms of the compound.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Oxetanone, 3-hexyl-4-[2-[(tetrahydro-2H-pyran-2-yl)oxy]tridecyl]- is unique due to its combination of an oxetane ring and a tetrahydropyranyl group, which provides distinct chemical properties and reactivity. This combination allows for versatile applications in synthetic chemistry and medicinal research .

Properties

IUPAC Name

3-hexyl-4-[2-(oxan-2-yloxy)tridecyl]oxetan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H50O4/c1-3-5-7-9-10-11-12-13-14-18-23(30-26-20-16-17-21-29-26)22-25-24(27(28)31-25)19-15-8-6-4-2/h23-26H,3-22H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBLJAKEKGPLCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCC(CC1C(C(=O)O1)CCCCCC)OC2CCCCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H50O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617760
Record name 3-Hexyl-4-{2-[(oxan-2-yl)oxy]tridecyl}oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

438.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104802-31-5
Record name 3-Hexyl-4-{2-[(oxan-2-yl)oxy]tridecyl}oxetan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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